molecular formula C12H12N2O2 B175209 2-[3-(1H-Imidazol-1-YL)phenyl]-1,3-dioxolane CAS No. 151055-85-5

2-[3-(1H-Imidazol-1-YL)phenyl]-1,3-dioxolane

Cat. No. B175209
M. Wt: 216.24 g/mol
InChI Key: QDRPOPKDBASSCU-UHFFFAOYSA-N
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Description

“2-[3-(1H-Imidazol-1-YL)phenyl]-1,3-dioxolane” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Molecular Structure Analysis

Imidazole is a five-membered planar ring, which is soluble in water and other polar solvents. It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .

Scientific Research Applications

Antimycotic Properties

2-[3-(1H-Imidazol-1-YL)phenyl]-1,3-dioxolane derivatives have demonstrated significant in vitro activity against dermatophytes, yeast, other fungi, and Gram-positive bacteria. Some compounds in this category have also shown effective activity against Candida albicans in vivo (Heeres & van Cutsem, 1981).

Heme Oxygenase Inhibition

These compounds are notable for their ability to selectively inhibit the heme oxygenase-1 isozyme. This selective inhibition is distinct from other heme oxygenase inhibitors and represents a unique approach to targeting this enzyme (Vlahakis et al., 2006).

Pharmaceutical Analysis

The application of 2-[3-(1H-Imidazol-1-YL)phenyl]-1,3-dioxolane derivatives extends to the pharmaceutical analysis, particularly in the development of ion-selective electrodes for the detection and quantification of drugs like ketoconazole in various samples (Shamsipur & Jalali, 2000).

Polymer Science

In the field of polymer science, derivatives of 2-[3-(1H-Imidazol-1-YL)phenyl]-1,3-dioxolane have been utilized in the synthesis of polymers. These compounds have been a focus in studies concerning the thermal degradation and stability of polymers, providing insights into polymer lifespans and degradation products (Coskun et al., 1998).

properties

IUPAC Name

1-[3-(1,3-dioxolan-2-yl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-10(12-15-6-7-16-12)8-11(3-1)14-5-4-13-9-14/h1-5,8-9,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRPOPKDBASSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434169
Record name 2-[3-(1H-IMIDAZOL-1-YL)PHENYL]-1,3-DIOXOLANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1H-Imidazol-1-YL)phenyl]-1,3-dioxolane

CAS RN

151055-85-5
Record name 2-[3-(1H-IMIDAZOL-1-YL)PHENYL]-1,3-DIOXOLANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Maligaspe, T Kumpulainen… - The Journal of …, 2010 - ACS Publications
Singlet−singlet energy transfer in self-assembled via axial coordination of imidazole-appended (at different positions of one of the meso-phenyl entities) free-base tetraphenylporphyrin, …
Number of citations: 72 pubs.acs.org

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